molecular formula C10H11NOS B13164687 4-{3-Azabicyclo[3.1.0]hexan-3-yl}thiophene-2-carbaldehyde

4-{3-Azabicyclo[3.1.0]hexan-3-yl}thiophene-2-carbaldehyde

Cat. No.: B13164687
M. Wt: 193.27 g/mol
InChI Key: BEASOXKKCIBORN-UHFFFAOYSA-N
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Description

4-{3-Azabicyclo[3.1.0]hexan-3-yl}thiophene-2-carbaldehyde is a complex organic compound with the molecular formula C10H11NOS. This compound is characterized by its unique bicyclic structure, which includes a thiophene ring and an azabicyclohexane moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{3-Azabicyclo[310]hexan-3-yl}thiophene-2-carbaldehyde typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

This would include optimizing reaction conditions, using industrial-grade equipment, and ensuring compliance with safety and environmental regulations .

Chemical Reactions Analysis

Types of Reactions

4-{3-Azabicyclo[3.1.0]hexan-3-yl}thiophene-2-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-{3-Azabicyclo[3.1.0]hexan-3-yl}thiophene-2-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential as a pharmacophore in drug design and development.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-{3-Azabicyclo[3.1.0]hexan-3-yl}thiophene-2-carbaldehyde involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can affect various biochemical pathways, making it a valuable tool in drug discovery and development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{3-Azabicyclo[3.1.0]hexan-3-yl}thiophene-2-carbaldehyde is unique due to its combination of the azabicyclohexane and thiophene rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C10H11NOS

Molecular Weight

193.27 g/mol

IUPAC Name

4-(3-azabicyclo[3.1.0]hexan-3-yl)thiophene-2-carbaldehyde

InChI

InChI=1S/C10H11NOS/c12-5-10-2-9(6-13-10)11-3-7-1-8(7)4-11/h2,5-8H,1,3-4H2

InChI Key

BEASOXKKCIBORN-UHFFFAOYSA-N

Canonical SMILES

C1C2C1CN(C2)C3=CSC(=C3)C=O

Origin of Product

United States

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